molecular formula C17H16N6O4 B2660208 N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide CAS No. 1396710-11-4

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide

Cat. No. B2660208
CAS RN: 1396710-11-4
M. Wt: 368.353
InChI Key: LKURTSYQJRUISX-UHFFFAOYSA-N
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Description

N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide, also known as PPOP, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. PPOP is a member of the oxazole family and has a unique chemical structure that makes it a promising candidate for drug development. In

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide, has been explored for their potential as anti-inflammatory and analgesic agents. These compounds were found to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and exhibited significant analgesic and anti-inflammatory activities in comparative studies with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Properties

Research on oxazolidinones, a novel class of synthetic antibacterial agents, has highlighted the significance of compounds with structures similar to this compound. These compounds, particularly those with piperazinyl oxazolidinone structures, have shown promising antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, and have been compared to linezolid for their in vivo potency against S. aureus (Tucker et al., 1998).

Safety and Hazards

Based on the information available, similar compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, and the results indicate that the compounds are non-toxic to human cells .

Future Directions

The molecular interactions of similar compounds in docking studies reveal their suitability for further development . This suggests that “N-(4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)furan-2-carboxamide” and similar compounds could be potential candidates for future research and development in the field of anti-tubercular agents.

properties

IUPAC Name

N-[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c24-14(13-3-1-10-26-13)21-17-20-12(11-27-17)15(25)22-6-8-23(9-7-22)16-18-4-2-5-19-16/h1-5,10-11H,6-9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKURTSYQJRUISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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